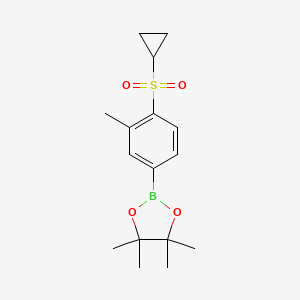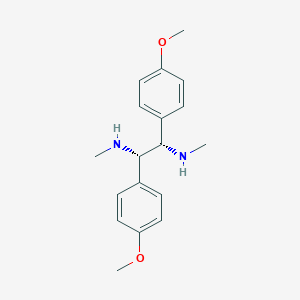
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 4-methoxybenzaldehyde with a suitable diamine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and selectivity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the production of various pharmaceuticals, including drugs for treating neurological disorders.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
Uniqueness
(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its methoxy substituents, which impart specific electronic and steric properties. These properties make it particularly effective in certain catalytic and synthetic applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(1S,2S)-1,2-bis(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-19-17(13-5-9-15(21-3)10-6-13)18(20-2)14-7-11-16(22-4)12-8-14/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
Clé InChI |
DGIPOKRRLDGGEE-ROUUACIJSA-N |
SMILES isomérique |
CN[C@@H](C1=CC=C(C=C1)OC)[C@H](C2=CC=C(C=C2)OC)NC |
SMILES canonique |
CNC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)
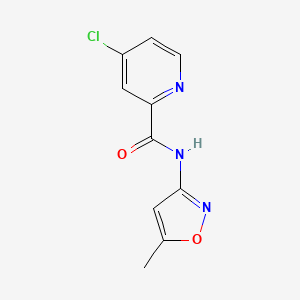
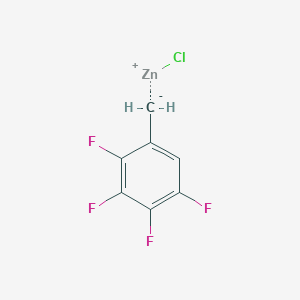
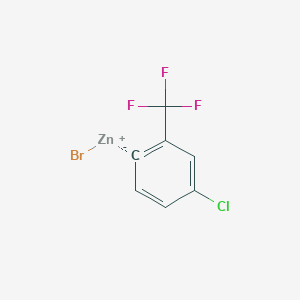
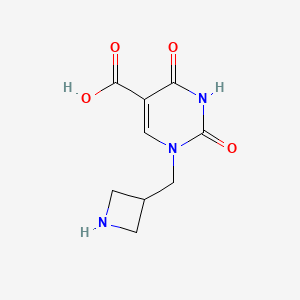
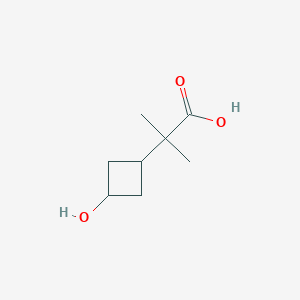
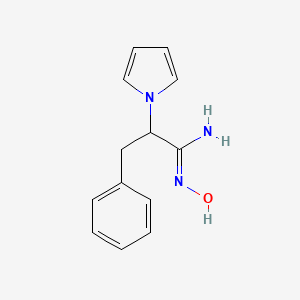
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)


![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
